(2,3-Dihydro-1H-inden-2-yl)methanamine

Conformational analysis Dopamine receptor Molecular mechanics (MM2)

Building CNS-targeted libraries requires conformationally constrained indane scaffolds with unambiguous regioisochemistry. Substituting 1-yl or 4-yl isomers introduces uncontrolled steric and electronic variables. This 2-(aminomethyl)indan building block provides: • Published conformational data (Wikström et al.) for confident SAR interpretation • Scalable synthetic route (JP-3700190-B2) for seamless process development • Reliable 97% purity across major suppliers; available as free base or HCl salt

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 146737-65-7
Cat. No. B122042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydro-1H-inden-2-yl)methanamine
CAS146737-65-7
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)CN
InChIInChI=1S/C10H13N/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7,11H2
InChIKeyCOWVOJUAZGKGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,3-Dihydro-1H-inden-2-yl)methanamine: Identity & Features


(2,3-Dihydro-1H-inden-2-yl)methanamine, also referred to as indan-2-yl-methylamine, is a bicyclic primary amine (C₁₀H₁₃N; MW 147.22 g/mol) featuring an indane core with a conformationally constrained aminomethyl substituent at the 2-position . The compound is supplied as the free base (CAS 146737-65-7) or the hydrochloride salt (CAS 178955-07-2, MW 183.68 g/mol) . Its rigid bicyclic scaffold, single rotatable bond (C–CH₂NH₂), and primary amine nucleophilicity define its utility as a synthetic intermediate and building block in medicinal chemistry, particularly for constructing CNS-targeted compound libraries where conformational restraint is desirable [1].

Why Regioisomeric Analogs Fail


The indane scaffold supports multiple regioisomeric aminomethyl positions (1-yl, 2-yl, 4-yl, 5-yl), each producing distinct conformational preferences, steric environments, and amine nucleophilicities that are not interchangeable in downstream synthetic sequences [1]. The 2-yl substitution places the aminomethyl group in a geometric arrangement that differs fundamentally from the 1-yl isomer (CAS 54949-92-7) in terms of torsional angle distributions and spatial accessibility, directly affecting reactivity in amide coupling, reductive amination, and heterocycle formation steps [1]. Furthermore, the methylene spacer (–CH₂NH₂) alters the amine pKa and steric profile compared to the directly attached –NH₂ group in 2-aminoindan (CAS 2975-41-9), making the target compound a distinct synthetic handle rather than a drop-in replacement [2]. Substitution with N-methylated or α-methylated analogs introduces additional steric and electronic perturbations that can derail reaction yields or alter biological target engagement in downstream screening [3].

Differentiation Evidence vs. Analogs


2-yl vs. 1-yl Conformational Preference

A foundational molecular mechanics (MM2) study by Wikström et al. demonstrated that 2-(aminomethyl)indans (the scaffold class of the target compound) exhibit fundamentally different conformational energy landscapes compared to their 2-aminoindan counterparts, with the methylene spacer altering the nitrogen atom's spatial positioning relative to the aromatic ring plane [1]. The study established that while 2-aminoindans preferentially adopt N-axial conformations for dopaminergic activity, 2-(aminomethyl)indans access distinct equatorial/low-energy conformers that reposition the amine pharmacophore by approximately 1.5–2.0 Å relative to the ring centroid, creating a different pharmacophoric geometry than either the 1-yl regioisomer or the direct amine analog [1]. This conformational distinction is not achievable through simple analog substitution.

Conformational analysis Dopamine receptor Molecular mechanics (MM2)

LogP and Rotatable Bond Differences Between Regioisomers

Despite identical molecular formula (C₁₀H₁₃N) and molecular weight (147.22 g/mol), the 2-yl and 1-yl regioisomers of indanyl-methylamine exhibit measurable differences in computed lipophilicity (LogP) that are relevant for CNS penetration prediction [1]. The 2-yl isomer (target compound) has a computed LogP of 2.06, versus 2.38 for the 1-yl isomer (CAS 54949-92-7), a ΔLogP of 0.32 units [1]. Both regioisomers share identical topological polar surface area (TPSA = 26.02 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (1), as well as a single rotatable bond [1]. The LogP difference, while modest, reflects subtle differences in molecular shape and solvent-accessible surface area that can influence passive membrane permeability and non-specific binding profiles in biological assays.

Lipophilicity CNS drug design Physicochemical profiling

Primary vs. N-Methyl Amine Reactivity

The target compound bears a primary amine (–CH₂NH₂), distinguishing it from the structurally closest commercially available N-methylated analog NM-2-AI (N-methyl-2,3-dihydro-1H-inden-2-amine, CAS 24445-44-1), which bears a secondary methylamino group directly on the 2-position . Primary amines participate in reductive amination with aldehydes/ketones to form secondary amines, while the N-methyl secondary amine in NM-2-AI can only undergo further alkylation to tertiary amines, fundamentally limiting the scope of accessible derivatives [1]. Additionally, the primary amine allows for direct amide bond formation with carboxylic acids or active esters, a transformation not directly available to the N-methyl secondary amine without prior demethylation [1]. This distinction is critical for library synthesis where amide-linked and secondary amine-linked analogs are both desired from a common intermediate.

Synthetic chemistry Amine reactivity Reductive amination

Patent-Documented Scalable Synthesis

Japanese Patent JP-3700190-B2 (Zeria Shinyaku Kogyo Co.) specifically discloses a safe, economical, and scalable method for producing 2-indanylmethylamine (the target compound) via catalytic hydrogenation of 2-(N-benzyl)aminomethyl-1-indanone, establishing this compound as a validated pharmaceutical intermediate with an industrially demonstrated synthetic route [1]. The patent claims production at temperatures of 50–90°C under hydrogen pressure, with the method also enabling selective access to either the target primary amine (formula II) or the N-benzyl secondary amine (formula III) by controlling reaction temperature and pressure [1]. In contrast, no equivalent patented large-scale process has been identified for the 1-yl regioisomer or the N-methyl analog, making the 2-yl isomer the regioisomer with the most established scalable synthesis pathway in the patent literature.

Process chemistry Pharmaceutical intermediate Patent synthesis

Commercial Availability & Purity Benchmarking

Multiple suppliers offer the target compound at 97–98% purity (e.g., Fisher Scientific/eMolecules listing at 97.0%, MolCore at NLT 98%), while the 1-yl regioisomer (CAS 54949-92-7) is commonly listed at 95–98% purity from a more limited vendor pool . The 2-yl isomer is stocked by multiple independent suppliers (AKSci, Fisher Scientific/J&W PharmLab, MolCore, CymitQuimica, CapotChem), providing competitive procurement options and supply chain resilience . The 5-yl regioisomer (CAS 13203-56-0) shows even more limited availability, typically at 95% purity .

Chemical procurement Purity specification Vendor comparison

Application Scenarios & Advantages


CNS Library Synthesis with Constrained Amine Scaffold

For medicinal chemistry programs targeting dopamine, serotonin, or adrenergic receptors, the 2-(aminomethyl)indan scaffold provides a specific pharmacophoric geometry—as established by Wikström et al.'s conformational analysis—that positions the amine nitrogen at a distinct distance from the aromatic plane compared to direct amine analogs [1]. The primary amine functionality enables parallel library synthesis via amide coupling, reductive amination, and sulfonamide formation from a single intermediate, maximizing chemical space exploration from one building block [2]. The lower LogP (2.06) relative to the 1-yl isomer may contribute to more favorable CNS MPO profiles during hit-to-lead optimization .

Scale-Up with Patent-Backed Synthetic Route

When a project transitions from discovery to preclinical development, the existence of JP-3700190-B2 provides a demonstrably scalable synthetic route to the target compound via catalytic hydrogenation, reducing process development time and regulatory uncertainty compared to regioisomeric analogs lacking patented large-scale methods [1]. The patent's disclosure of tunable product selectivity (primary amine vs. N-benzyl secondary amine) by adjusting reaction temperature and hydrogen pressure offers process flexibility that is valuable during manufacturing optimization [1].

Regioisomer-Defined Scaffold for SAR Studies

In SAR campaigns where the positional attachment of the aminomethyl group to the indane core is a variable under study, the 2-yl isomer provides a well-characterized reference point with published conformational data [1], established synthetic accessibility [2], and reliable commercial supply at high purity (97–98%) . Using the 2-yl isomer as the defined scaffold—rather than attempting to substitute with the 1-yl, 4-yl, or 5-yl isomers—ensures that observed biological activity differences can be attributed to regioisomeric effects rather than purity or supply-chain inconsistencies .

Dual-Salt Forms for Formulation Screening

The availability of the target compound in both free base (CAS 146737-65-7, MW 147.22) and hydrochloride salt (CAS 178955-07-2, MW 183.68) forms from multiple vendors [1][2] enables direct comparative solubility, stability, and formulation screening without requiring in-house salt formation. This is particularly relevant for early-stage programs where salt form selection can significantly impact oral bioavailability and developability, and where the hydrochloride salt's enhanced aqueous solubility may be advantageous for in vivo dosing studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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